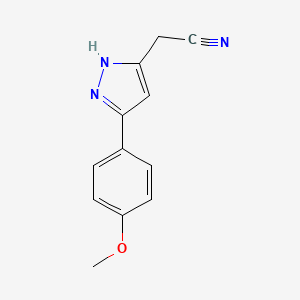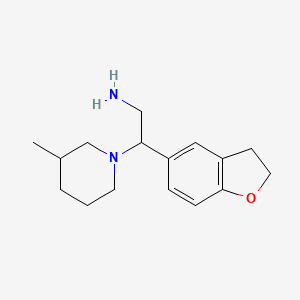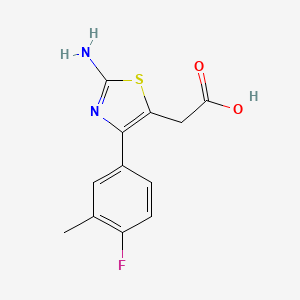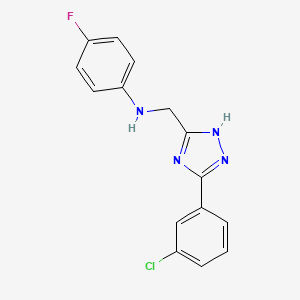
4-Chloro-2-(trifluoromethyl)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(trifluoromethyl)nicotinaldehyde is an organic compound with the chemical formula C7H3ClF3NO. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and ether. This compound is used in various chemical syntheses and has applications in the production of agricultural chemicals, pharmaceuticals, and other organic compounds .
Preparation Methods
The synthesis of 4-Chloro-2-(trifluoromethyl)nicotinaldehyde can be achieved through several methods. One common method involves the cyclization reaction of dicyanofluoroacetamide with N-hydroxyethylsulfonamide salts. Another method includes the oxycarbonylation of 4-chloro-2-(trifluoromethyl)pyridine-3-methanol . Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Chloro-2-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols
Scientific Research Applications
4-Chloro-2-(trifluoromethyl)nicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocyclic compounds and fluorinated molecules.
Biology: This compound is used in the development of bioactive molecules and as a building block in the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical agents, including antibiotics and antifungal agents.
Industry: It is used in the production of agricultural chemicals such as pesticides and herbicides
Mechanism of Action
The mechanism of action of 4-Chloro-2-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Chloro-2-(trifluoromethyl)nicotinaldehyde can be compared with similar compounds such as:
4-Chloro-2-(trifluoromethyl)nicotinic acid: This compound has a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.
2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde: This compound has a similar structure but with different substitution patterns, affecting its chemical properties and uses
Properties
CAS No. |
1211583-98-0 |
|---|---|
Molecular Formula |
C7H3ClF3NO |
Molecular Weight |
209.55 g/mol |
IUPAC Name |
4-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H3ClF3NO/c8-5-1-2-12-6(4(5)3-13)7(9,10)11/h1-3H |
InChI Key |
OCHISXJNCQENLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11811652.png)

![3-Benzyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B11811657.png)









![(R)-3-(2-Aminobutyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11811719.png)
